molecular formula C14H22N2O2 B4749722 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide

Cat. No.: B4749722
M. Wt: 250.34 g/mol
InChI Key: NRVTUWGXHHRADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethyl, methyl, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.

    Amidation: The final step involves the formation of the carboxamide group by reacting the oxazole derivative with 2-methylcyclohexylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme interactions or cellular processes.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds like N-ethylbenzamide and N-methylbenzamide share structural similarities with 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide.

    Oxazole Derivatives: Other oxazole-based compounds with different substituents can be compared to highlight the unique properties of the target compound.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-11-13(10(3)18-16-11)14(17)15-12-8-6-5-7-9(12)2/h9,12H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVTUWGXHHRADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCCCC2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide
Reactant of Route 6
3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.